Bis(2-furyl)chlorophosphine (CAS 181257-35-2) is a specialized halophosphine precursor procured for the synthesis of electron-deficient, heteroaryl-substituted phosphine ligands [1]. By transferring the di(2-furyl)phosphino moiety, it enables the creation of catalysts and optoelectronic materials with distinct steric profiles and reduced sigma-donor capabilities compared to standard aryl phosphines [2]. Its reactivity with nucleophiles such as Grignard reagents, organolithiums, and amines makes it a direct precursor in organophosphorus synthetic workflows, while fundamentally altering the downstream electronic properties of the resulting molecules [1].
Attempting to substitute bis(2-furyl)chlorophosphine with the more ubiquitous chlorodiphenylphosphine (Ph2PCl) fundamentally alters the catalytic and photophysical performance of the end product [1]. The 2-furyl group is significantly more electron-withdrawing than a phenyl ring, rendering the phosphorus center a poorer sigma-donor and a stronger pi-acceptor. In transition-metal catalysis, this precise electronic tuning accelerates the rate-limiting reductive elimination step; phenyl-substituted analogs often stall or require elevated temperatures [1]. Furthermore, in asymmetric synthesis, the specific cone angle and electronic profile of the di(2-furyl)phosphino group dictate stereocontrol, meaning a generic diphenylphosphino substitution frequently results in severe losses of enantioselectivity and reaction yield [2].
When synthesizing phosphine ligands for Stille cross-coupling, the choice of halophosphine precursor dictates the catalytic efficiency of the final complex. Ligands incorporating the di(2-furyl)phosphino group—derived from bis(2-furyl)chlorophosphine—exhibit a stronger pi-acceptor character than those derived from chlorodiphenylphosphine. This electronic deficiency facilitates the rate-limiting reductive elimination step, providing a 17-fold rate enhancement at room temperature compared to the phenyl-substituted analogs [1].
| Evidence Dimension | Catalytic rate enhancement in Stille cross-coupling |
| Target Compound Data | 17-fold rate enhancement (room temperature) using furyl-derived ligands |
| Comparator Or Baseline | Chlorodiphenylphosphine-derived ligands (require elevated temperatures, slower rates) |
| Quantified Difference | 17x faster reaction rate under milder conditions |
| Conditions | Pd-catalyzed Stille cross-coupling of vinyl triflates with organostannanes |
Procurement of this specific precursor is essential for manufacturing catalysts capable of room-temperature cross-coupling on thermally sensitive substrates.
In the asymmetric synthesis of C-N atropisomers via Buchwald-Hartwig coupling, the steric and electronic profile of the ligand's phosphino arm is critical. A Josiphos-type ligand synthesized using bis(2-furyl)chlorophosphine achieved an 88–93% enantiomeric excess (ee) and high reactivity. In direct contrast, the baseline ligand synthesized from chlorodiphenylphosphine proved inferior, failing to yield the desired coupling product efficiently due to unfavorable transition state dynamics [1].
| Evidence Dimension | Enantiomeric excess (ee) and reactivity in C-N coupling |
| Target Compound Data | 88–93% ee with high product yield |
| Comparator Or Baseline | Diphenylphosphino analog (inferior reactivity, failed coupling) |
| Quantified Difference | >88% absolute increase in ee and restoration of catalytic viability |
| Conditions | Pd-catalyzed intermolecular Buchwald-Hartwig coupling of NH quinolones and aryl bromides |
For pharmaceutical synthesis requiring high optical purity in sterically hindered molecules, substituting this precursor with a generic aryl chloride results in reaction failure.
The design of copper(I)-based thermally activated delayed fluorescence (TADF) emitters requires precise tuning of the bridging ligand. Complexes utilizing 2-(bis(2-furyl)phosphino)pyridine—synthesized via bis(2-furyl)chlorophosphine—demonstrate delayed fluorescence with short excited-state lifetimes averaging 4.4 to 6.9 μs. This represents a distinct photophysical pathway compared to standard diphenylphosphino-bridged complexes, minimizing efficiency roll-off in OLED devices [1].
| Evidence Dimension | Excited-state lifetime (μs) |
| Target Compound Data | 4.4 to 6.9 μs |
| Comparator Or Baseline | Standard diphenylphosphino-bridged Cu(I) emitters (longer lifetimes, different emission pathways) |
| Quantified Difference | Significant reduction in excited-state lifetime enabling TADF |
| Conditions | Photophysical characterization of dinuclear Cu(I) complexes in OLED heterostructures |
Optoelectronic material developers must select this precursor to achieve the short excited-state lifetimes required for low-roll-off TADF displays.
Bis(2-furyl)chlorophosphine demonstrates high yield efficiency in metal-free photoredox workflows. During the photoinduced deacylative phosphorylation of unstrained ketones, this precursor smoothly undergoes aromatization-driven C-P bond formation to yield complex tertiary phosphines with efficiencies up to 82%. Conversely, bulkier alkyl-substituted halophosphines, such as dicyclohexylchlorophosphine, suffer from low yields due to the instability of the intermediate radicals under standard photocatalytic conditions [1].
| Evidence Dimension | Product yield in photoinduced phosphorylation |
| Target Compound Data | Up to 82% isolated yield |
| Comparator Or Baseline | Alkyl-substituted chlorophosphines (e.g., dicyclohexylchlorophosphine) (low yields) |
| Quantified Difference | High efficiency vs. trace/low yields |
| Conditions | Light-driven, metal-free deacylative phosphorylation using 4CzIPN photocatalyst |
Laboratories scaling up photoredox-generated phosphine libraries will achieve higher throughput and reproducibility by prioritizing this heteroaryl precursor over alkyl alternatives.
Bis(2-furyl)chlorophosphine is the required precursor for manufacturing tri(2-furyl)phosphine and bidentate furyl ligands, which enable Stille and Suzuki couplings at room temperature on thermally sensitive substrates [1].
In pharmaceutical manufacturing, this compound is used to synthesize Josiphos-type ligands that provide enantiocontrol (>90% ee) during the construction of sterically congested C-N atropisomers [2].
Optoelectronic material developers utilize this precursor to install bis(2-furyl)phosphino bridges in copper complexes, achieving the 4.4 to 6.9 μs excited-state lifetimes necessary for delayed fluorescence [3].
The compound's compatibility with metal-free photoredox conditions makes it a reliable reagent for high-throughput deacylative phosphorylation, outperforming bulky alkyl halides in yield [4].
Flammable;Corrosive